

Epalrestat Degradation Profile and Stability

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Compound Focus: Epalrestat-d5

Cat. No.: S11214584

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Epalrestat is an aldose reductase inhibitor used for diabetic complications [1]. Its degradation is pH-dependent, follows first-order reaction kinetics, and is influenced by temperature, ionic strength, and light [2] [3].

Key Stability Factors

- **pH:** Most stable in neutral to alkaline conditions; stability decreases in acidic environments [2] [3].
- **Temperature:** Stability decreases with increasing temperature; lower temperatures are recommended for storage [2] [3].
- **Light:** Stability decreases on exposure to light, especially in aqueous solutions [2].
- **Ionic Strength:** Stability decreases with increasing ionic strength [2].

Degradation Kinetics and Shelf-Life ($t_{0.9}$)

The table below summarizes degradation rate constants and calculated shelf-life under various stress conditions. Shelf-life ($t_{0.9}$) is the time required for 10% degradation of the active pharmaceutical ingredient [2].

Condition	Degradation Rate Constant (k, h^{-1})	Shelf-Life ($t_{0.9}, h$)
Acidic pH (1.85)	0.2112	0.5
Alkaline pH (10.97)	0.0022	47.9

Condition	Degradation Rate Constant (k, h ⁻¹)	Shelf-Life (t _{0.9} , h)
Temperature (25°C, pH 7.1)	0.0006	175.8
Temperature (60°C, pH 7.1)	0.0075	14.0
Temperature (100°C, pH 7.1)	0.0786	1.3
Ionic Strength (0.9, 60°C)	0.0092	11.4
Oxidation (3% H ₂ O ₂)	0.5440	0.2
Irradiation (daylight)	0.0083	12.7

Experimental Protocol: Stability Testing and Degradation Product Identification

This method is based on the published RP-HPLC and UHPLC-PDA-MS/MS techniques [2].

1. Sample Preparation for Degradation Kinetics

- Prepare a stock solution of Epalrestat in N,N-dimethylformamide at 0.75 mg/mL.
- Dilute stock solution with phosphate buffers of varying pH to obtain 150 µg/mL working solutions.
- For stress studies, expose solutions to different conditions:
 - **Temperature:** Incubate samples at 25, 37, 60, 80, and 100°C.
 - **Ionic Strength:** Add NaCl to adjust ionic strength (0.3 to 0.9).
 - **Oxidation:** Add H₂O₂ (3%, 10%, 30% v/v).
 - **Irradiation:** Expose to daylight, compared with light-shielded controls.
- Withdraw aliquots at predetermined times and cool immediately to quench degradation.

2. RP-HPLC Analysis for Degradation Kinetics

- **Column:** Waters C18 (150 mm × 4.6 mm, 5 µm).
- **Mobile Phase:** Acetonitrile:Buffer (35:65, v/v). The buffer is 25 mmol/L each of potassium phosphate monobasic and disodium hydrogen phosphate, pH adjusted to 6.5 with phosphoric acid.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 396 nm.
- **Column Temperature:** 30°C.

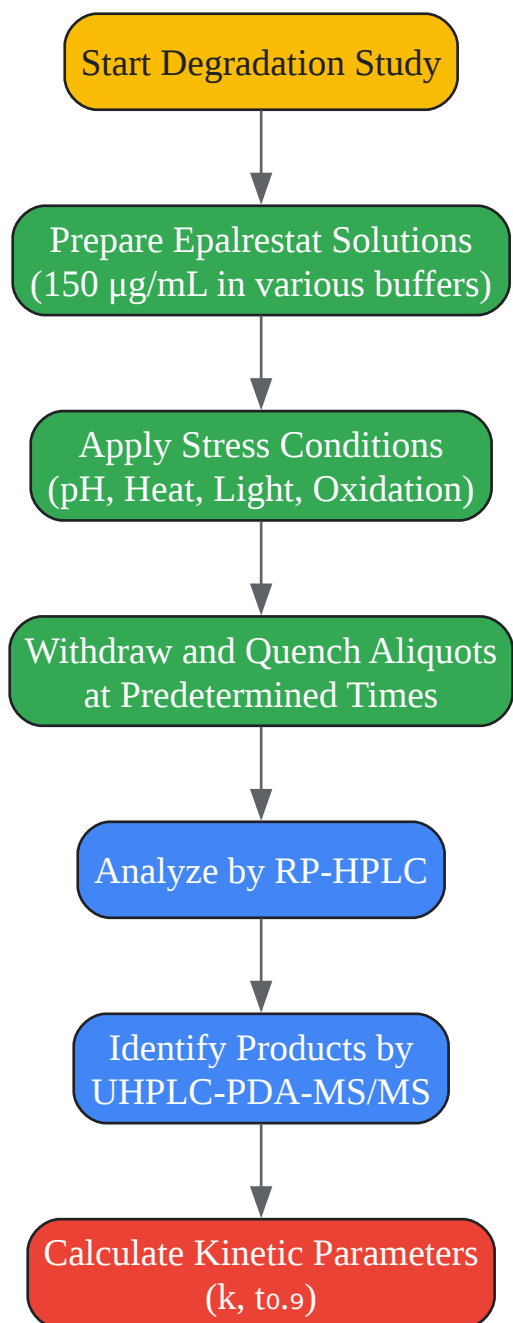
- **Injection Volume:** 20 μ L.
- Quantify Epalrestat peak area to determine concentration remaining at each time point.

3. UHPLC-PDA-MS/MS for Degradation Product Identification

- **Column:** ACQUITY UHPLC BEH C18 (2.1 mm \times 50 mm, 1.7 μ m).
- **Mobile Phase:** Gradient elution with Acetonitrile (A) and 5 mmol/L Ammonium Acetate (B).
 - 0 - 1.0 min: 5% A
 - 1.0 - 1.5 min: 5% A to 26% A (linear gradient)
 - 1.5 - 13.0 min: 26% A
 - 13.0 - 15.0 min: 5% A
- **Flow Rate:** 0.2 mL/min.
- **Detection:** Photodiode Array (PDA).
- **Mass Spectrometry:** Electrospray Ionization (ESI) in negative mode.
- **MS Parameters:**
 - Capillary Voltage: 3.0 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 450°C
 - Collision Energy: 35 eV
 - Full-scan mass range: 50-400 Da.

Experimental Workflow for Degradation Studies

The following diagram visualizes the experimental workflow.



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Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Epalrestat, and how are they identified? Under stress conditions, seven degradation products were detected. Four were tentatively identified using UHPLC-PDA-MS/MS by analyzing changes in molecular weight and fragmentation patterns [2].

Q2: What are the critical storage considerations for Epalrestat solutions?

- **Container:** Use light-resistant (amber) containers.
- **Temperature:** Store at low temperatures; refrigerate for long-term stability.
- **Solvent Environment:** Prepare solutions in neutral to alkaline pH buffers shortly before use. Avoid aqueous solutions for long-term storage [2] [3].

Q3: Our HPLC method for Epalrestat shows peak splitting or shoulder peaks. What could be the cause? This likely indicates the presence of co-eluting degradation products. Verify method specificity by analyzing a freshly prepared solution and a stressed sample. The published RP-HPLC method uses a specific C18 column and a phosphate buffer-acetonitrile mobile phase at pH 6.5, which effectively separated Epalrestat from its degradation products [2].

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References

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